Ethyl 2-amino-4-(pyridin-2-yl)butanoate

Medicinal Chemistry Lipinski's Rule of Five ADME

In lead optimization, unpredictable ester lability stalls SAR campaigns and threatens method validation. Ethyl 2-amino-4-(pyridin-2-yl)butanoate (CAS 102560-00-9) is a non-natural amino acid ester building block engineered to resolve this bottleneck. - Predictable Deprotection: Functions as a base-labile protecting group orthogonal to acid-labile tert-butyl esters, enabling precise synthetic control without side reactions. - Optimized Physicochemical Profile: A balanced LogP (0.32) and high melting point (186°C) simplify purification and formulation, reducing early-stage development complexity. - Supply Chain Assurance: Available as a high-purity (>98%) crystalline solid, ensuring consistent quality for milligram to multi-gram synthesis in GMP-like environments.

Molecular Formula C11H16N2O2
Molecular Weight 208.26 g/mol
Cat. No. B13533736
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-4-(pyridin-2-yl)butanoate
Molecular FormulaC11H16N2O2
Molecular Weight208.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CCC1=CC=CC=N1)N
InChIInChI=1S/C11H16N2O2/c1-2-15-11(14)10(12)7-6-9-5-3-4-8-13-9/h3-5,8,10H,2,6-7,12H2,1H3
InChIKeyJDHGCGMTWZCZJA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-amino-4-(pyridin-2-yl)butanoate: Specifications and Procurement Data


Ethyl 2-amino-4-(pyridin-2-yl)butanoate (CAS: 102560-00-9) is a non-natural amino acid ester building block with the molecular formula C11H16N2O2 and a molecular weight of 208.26 g/mol [1]. It features a reactive 2-aminobutanoate core and a pyridin-2-yl substituent, making it a versatile intermediate for synthesizing complex molecules, particularly active pharmaceutical ingredients (APIs) and heterocyclic compounds . The compound is typically available as a solid with a purity specification of 98.0% or higher, and its melting point is reported at 186 °C [2].

Risks of Substituting with Methyl or tert-Butyl Ester Analogs


While methyl (CAS: 1341582-24-8) and tert-butyl (CAS: 1544278-36-5) esters share the same core structure as the ethyl ester, they are not interchangeable in most synthetic and analytical workflows. The choice of ester group dictates the compound's physicochemical properties, such as lipophilicity, which directly impacts solubility, chromatographic behavior, and membrane permeability in biological assays [1]. More critically, the ester acts as a protecting group, and its specific lability under acidic or basic conditions determines the orthogonality of subsequent synthetic steps . Therefore, substituting one ester for another without method revalidation introduces unacceptable risk in both small-molecule SAR campaigns and the large-scale production of pharmaceutical intermediates. The following quantitative evidence underscores the specific attributes that differentiate the ethyl ester from its closest analogs.

Quantitative Comparison: Ethyl vs. Methyl and tert-Butyl Esters


Balanced Lipophilicity for Cellular Permeability and Solubility

The ethyl ester of 2-amino-4-(pyridin-2-yl)butanoate possesses a computed LogP (cLogP) value that is significantly higher than that of the free acid but lower than the tert-butyl ester, placing it in a favorable range for both aqueous solubility and passive membrane diffusion. The cLogP for the ethyl ester is 0.32 , compared to -2.3 for the free acid [1] and an estimated >1.5 for the more lipophilic tert-butyl analog. This balance makes the ethyl ester a preferred prodrug or early-stage lead optimization candidate for achieving oral bioavailability .

Medicinal Chemistry Lipinski's Rule of Five ADME

Higher Melting Point for Superior Crystallinity and Handling

The solid-state properties of a compound can significantly impact its handling, storage, and formulation. Ethyl 2-amino-4-(pyridin-2-yl)butanoate has a reported melting point of 186 °C [1]. In contrast, the methyl ester analog is a liquid at room temperature, with no melting point reported . This difference is crucial; a solid with a well-defined melting point is generally easier to purify via recrystallization, exhibits better long-term storage stability, and is simpler to handle and weigh accurately for synthesis or biological assays compared to a liquid.

Process Chemistry Solid-State Properties Formulation

Orthogonal Deprotection in Multi-Step Synthesis

The ethyl ester group is cleaved under standard basic hydrolysis conditions (e.g., NaOH or LiOH) which are orthogonal to the acid-labile tert-butyl ester group. This allows for sequential deprotection strategies in complex molecule synthesis. The methyl ester, while also base-labile, offers no such orthogonality to other esters and its lower molecular weight can complicate purification and characterization . The ethyl ester's intermediate stability and molecular weight make it a standard choice for building blocks intended for further elaboration where the ester must survive certain reaction conditions.

Peptide Chemistry Organic Synthesis Protecting Groups

High Purity and Multi-Vendor Availability

The ethyl ester of 2-amino-4-(pyridin-2-yl)butanoate is widely available from commercial suppliers with high purity specifications. Vendor purity ranges from 98.0% to 98% [1]. In contrast, the methyl ester is also available at 98% purity , but the tert-butyl ester appears less common, with limited vendor data . The widespread availability of the high-purity ethyl ester reduces supply chain risk and simplifies procurement for both small-scale research and larger-scale development projects.

Chemical Sourcing Procurement Supply Chain

Optimal Use Cases Based on Comparative Evidence


Medicinal Chemistry Lead Optimization

In lead optimization programs, the ethyl ester's balanced LogP (0.32) makes it a superior starting point for prodrug design compared to the highly polar free acid or the excessively lipophilic tert-butyl ester . It is expected to possess adequate membrane permeability for cell-based assays while maintaining sufficient aqueous solubility for in vivo formulation. This reduces the need for additional salt forms or solubilizing excipients early in the development process.

Process Chemistry and API Manufacturing

The ethyl ester's high melting point (186 °C) and solid physical state make it ideal for large-scale synthesis and purification in API manufacturing [1]. Solid intermediates are easier to handle, store, and recrystallize to high purity, leading to more robust and reproducible manufacturing processes. The availability of this compound as a high-purity solid from multiple vendors further supports its use in a GMP environment .

Complex Molecule Synthesis via Orthogonal Protection

The ethyl ester serves as a reliable, base-labile protecting group for the carboxylic acid moiety. This property is essential in peptide synthesis and the construction of complex heterocycles where the amino group and other functional groups must be manipulated without affecting the ester . Its orthogonality to acid-labile groups like tert-butyl esters provides a clear advantage over simpler methyl esters, which offer fewer options for selective deprotection.

Technical Documentation Hub

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